molecular formula C19H38N4O10 B14097592 2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

Cat. No.: B14097592
M. Wt: 482.5 g/mol
InChI Key: RHRAMPXHWHSKQB-UHFFFAOYSA-N
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Description

Gentamicin B is an aminoglycoside antibiotic that is part of the gentamicin complex, which is produced by the bacterium Micromonospora echinospora. It is primarily used to treat severe bacterial infections caused by gram-negative bacteria and some gram-positive bacteria. Gentamicin B is known for its broad-spectrum antibacterial activity and is often used in clinical settings to treat infections that are resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin B is typically produced through fermentation processes involving the bacterium Micromonospora echinospora. The biosynthesis of gentamicin B involves several enzymatic steps, including glycosylation and amination reactions. The glycosyltransferase enzyme GenM1 catalyzes the transfer of N-acetyl-d-glucosamine onto deoxystreptamine to form 2′-N-acetyl-paromamine, which is then converted to paromamine by the deacetylase enzyme GenD17 .

Industrial Production Methods

Industrial production of gentamicin B involves large-scale fermentation of Micromonospora echinospora. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to isolate and purify gentamicin B. The production process is optimized to maximize yield and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gentamicin B undergoes several types of chemical reactions, including:

    Oxidation: Gentamicin B can be oxidized to form various degradation products.

    Reduction: Reduction reactions can modify the functional groups on gentamicin B.

    Substitution: Substitution reactions can occur at the amino and hydroxyl groups of gentamicin B.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various gentamicin derivatives and degradation products, which can have different antibacterial activities and toxicities .

Scientific Research Applications

Gentamicin B has a wide range of scientific research applications, including:

Mechanism of Action

Gentamicin B exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translation process, leading to the misreading of messenger RNA and the production of nonfunctional or toxic proteins. The disruption of protein synthesis ultimately results in bacterial cell death. Gentamicin B targets the ribosomal RNA and specific proteins involved in the translation process .

Comparison with Similar Compounds

Gentamicin B is part of the aminoglycoside class of antibiotics, which includes other compounds such as kanamycin A, kanamycin B, sisomicin, and gentamicin C. Compared to these compounds, gentamicin B has a unique structure that contributes to its specific antibacterial activity and spectrum. For example:

Gentamicin B’s unique structure and specific enzymatic modifications during its biosynthesis contribute to its distinct antibacterial properties and clinical applications.

Properties

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAMPXHWHSKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865837
Record name 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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